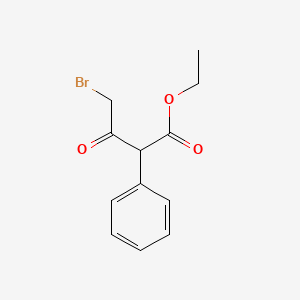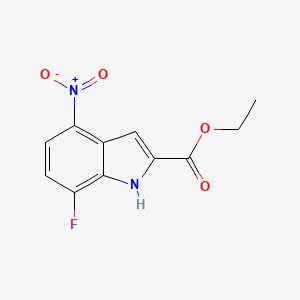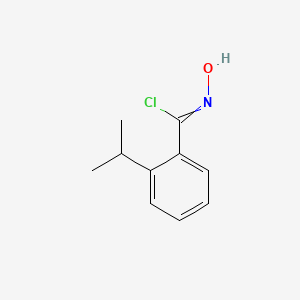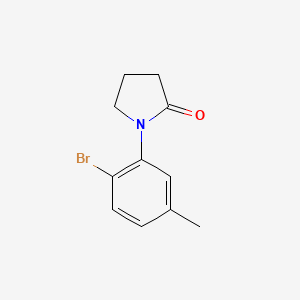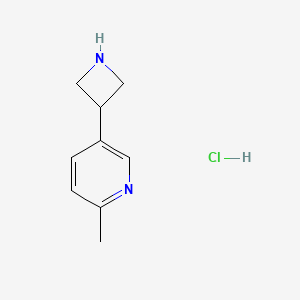
5-(3-Azetidinyl)-2-methylpyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662322 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662322 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired crystal form . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of MFCD32662322 involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment and reactors to maintain the necessary reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced on a large scale with consistent quality .
Chemical Reactions Analysis
Types of Reactions: MFCD32662322 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662322 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates and yields .
Major Products: The major products formed from the reactions of MFCD32662322 depend on the specific reagents and conditions used. For example, oxidation reactions may produce quaternary ammonium cations, while reduction reactions can yield different reduced forms of the compound .
Scientific Research Applications
MFCD32662322 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD32662322 is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD32662322 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32662322 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity, making them useful for comparison in scientific studies .
Uniqueness: MFCD32662322 is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;/h2-3,6,9-10H,4-5H2,1H3;1H |
InChI Key |
QEAWTLOPYGMSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


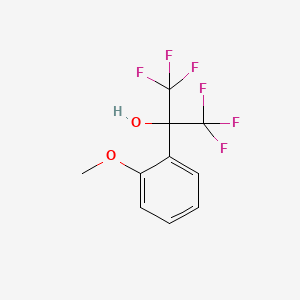
![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)
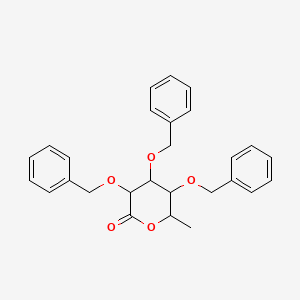

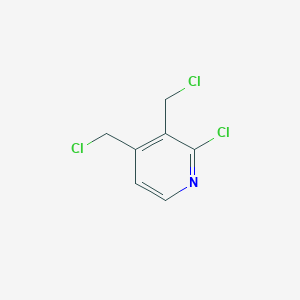
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
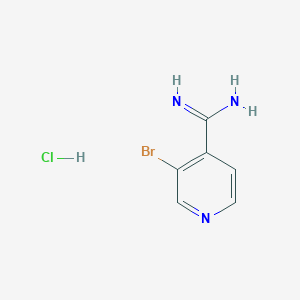
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
